2-(2-Methylquinolin-7-yl)ethanol is an organic compound characterized by the presence of a quinoline ring substituted with a hydroxyl group and an ethyl side chain. The molecular formula for this compound is , and it has a molecular weight of approximately 175.23 g/mol. The compound features a unique structure that allows it to participate in various
The uniqueness of 2-(2-Methylquinolin-7-yl)ethanol lies in its specific substitution pattern on the quinoline ring and the presence of the hydroxyl group, which distinguishes it from other derivatives. This specific arrangement imparts distinct chemical reactivity and biological activity compared to its analogs, making it a valuable compound for further research and development in medicinal chemistry.
Research indicates that 2-(2-Methylquinolin-7-yl)ethanol exhibits notable biological activities. Compounds with similar structures have been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. The mechanism of action often involves interaction with biological macromolecules, including DNA and proteins, which can disrupt cellular functions. For instance, quinoline derivatives are known to intercalate with DNA, potentially leading to cytotoxic effects on cancer cells.
The synthesis of 2-(2-Methylquinolin-7-yl)ethanol can be achieved through several methods:
These synthetic routes can be optimized for yield and purity depending on the desired application.
2-(2-Methylquinolin-7-yl)ethanol has potential applications in various fields:
Studies focusing on the interactions of 2-(2-Methylquinolin-7-yl)ethanol with biological targets have revealed its potential as an anticancer agent. The compound's ability to bind with DNA and enzymes suggests it could disrupt normal cellular processes, leading to apoptosis in cancer cells. Additionally, its interactions with various receptors could provide insights into its pharmacological effects.
Several compounds share structural similarities with 2-(2-Methylquinolin-7-yl)ethanol, each exhibiting unique properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(2-Methylquinolin-7-yl)butan-2-one | Contains a butanone moiety; studied for antitumor activity. | |
| 2-(Quinolin-7-YL)acetaldehyde | Exhibits aldehyde functionality; potential for diverse
XLogP3 2.2
Hydrogen Bond Acceptor Count 2
Hydrogen Bond Donor Count 1
Exact Mass 187.099714038 g/mol
Monoisotopic Mass 187.099714038 g/mol
Heavy Atom Count 14
Dates
Last modified: 11-21-2023
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